3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
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Overview
Description
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol . It is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanenitrile group. This compound is used primarily in research and development within various scientific fields.
Scientific Research Applications
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Safety and Hazards
The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the reaction of 4-methyl-1H-pyrazole with 3-bromopropanenitrile under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives.
Mechanism of Action
The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or participate in other interactions with target molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
3-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile: Contains a chloro substituent on the pyrazole ring.
3-(4-methyl-1H-pyrazol-1-yl)propanamide: Features an amide group instead of a nitrile group.
Uniqueness
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to its specific combination of a pyrazole ring with a nitrile group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-methylpyrazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKVMLNDZRJME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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